Cyamemazine

Catalog No.
S524637
CAS No.
3546-03-0
M.F
C19H21N3S
M. Wt
323.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyamemazine

CAS Number

3546-03-0

Product Name

Cyamemazine

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3

InChI Key

SLFGIOIONGJGRT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

10-(3-dimethylamino-2-methylpropyl)phenothiazine-2-carbonitrile, cyamamazine, cyamemazine, cyamemazine monohydrochloride, cyamepromazine

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C

The exact mass of the compound Cyamemazine is 323.1456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cyamemazine (CAS 3546-03-0) is a cyano-substituted phenothiazine derivative widely procured as a high-purity analytical reference standard and a specialized pharmacological tool. Unlike prototypical phenothiazines, it possesses a highly specific receptor binding profile, acting as a potent antagonist at 5-HT2C, 5-HT3, and D1/D4 receptors [1]. In industrial and laboratory settings, its value is driven by its validated performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) toxicology screening and its robust solubility in standard organic solvents like DMSO . For procurement teams and assay developers, Cyamemazine provides a reliable, quantifiable baseline for neuropharmacological modeling, forensic calibration, and stability-indicating chromatographic assays [2].

Attempting to substitute Cyamemazine with more common phenothiazines like chlorpromazine or atypical standards like clozapine compromises both analytical accuracy and pharmacological specificity. In forensic and clinical toxicology, exact molecular mass and specific retention times are non-negotiable; substituting analogs invalidates LC-MS/MS calibration curves and prevents accurate quantification of cyamemazine exposure. Pharmacologically, Cyamemazine exhibits a distinct receptor affinity ratio—particularly its significantly higher potency at rD1 and rD4.2 receptors compared to clozapine—making generic substitutions ineffective for targeted in vitro models requiring this exact 5-HT/dopamine antagonism profile [1]. Furthermore, its specific degradation pathways require the exact compound for validating stability-indicating RP-HPLC methods in quality control environments [2].

Superior rD1 and rD4.2 Receptor Affinity vs. Clozapine

In comparative human recombinant dopamine receptor binding assays, Cyamemazine demonstrates significantly higher affinity for specific subtypes than the atypical benchmark clozapine. Cyamemazine is nine times more potent at the rD1 receptor and five times more potent at the rD4.2 receptor compared to clozapine[1]. This distinct pharmacological profile makes it an indispensable tool compound for researchers modeling specific D1/D4-mediated pathways.

Evidence DimensionReceptor Binding Affinity (Potency Ratio)
Target Compound DataHigh affinity for rD1 and rD4.2
Comparator Or BaselineClozapine
Quantified Difference9x higher potency at rD1; 5x higher potency at rD4.2
ConditionsHuman recombinant dopamine receptors expressed in CHO cell lines

Provides assay developers with a highly specific dopaminergic antagonist profile that standard atypical antipsychotics cannot replicate.

Ultra-Trace Detection Limits in LC-MS/MS Toxicology Workflows

For forensic and clinical screening, the utility of a reference standard depends on its reliable quantitation at trace levels. In validated LC-MS/MS workflows using a TSQ Quantis Plus mass spectrometer, Cyamemazine achieved a Limit of Detection (LOD) of 0.2 to 1.0 ng/mL in spiked urine matrices . This high sensitivity ensures that procured Cyamemazine standards can reliably calibrate instruments for ultra-trace forensic analysis.

Evidence DimensionLimit of Detection (LOD)
Target Compound Data0.2 - 1.0 ng/mL
Comparator Or BaselineStandard toxicology screening baseline requirements
Quantified DifferenceReliable detection at sub-ng/mL concentrations
ConditionsLC-MS/MS analysis in spiked urine matrix

Ensures procurement of this standard meets the rigorous sensitivity requirements of modern clinical and forensic toxicology panels.

High-Concentration Stock Solubility for High-Throughput Screening

Processability in high-throughput pharmacological screening requires compounds to remain stable and soluble at high stock concentrations. Cyamemazine exhibits excellent solubility in Dimethyl Sulfoxide (DMSO), reaching concentrations up to 80 mg/mL (247.33 mM) under sonication . This allows for the preparation of highly concentrated, stable master stocks that can be heavily diluted into aqueous assay buffers without premature precipitation.

Evidence DimensionMaximum Solubility in DMSO
Target Compound Data80 mg/mL (247.33 mM)
Comparator Or BaselineStandard HTS assay stock requirements (typically 10-50 mM)
Quantified DifferenceExceeds standard 10 mM stock requirements by >24x
ConditionsIn vitro solvent preparation with sonication at 25°C

Reduces solvent toxicity in downstream cellular assays by allowing massive dilution factors from a highly concentrated master stock.

Robust Chromatographic Stability for HPLC Method Validation

In quality control and formulation stability testing, the API must demonstrate reliable chromatographic behavior. Validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Cyamemazine show a highly linear dynamic response (r2 > 0.9996) with an LOD of 0.27 µg and an LOQ of 0.80 µg[1]. Its predictable elution and distinct degradation profile under thermal, acid, and alkali stress make it an ideal baseline material for stability-indicating assays.

Evidence DimensionChromatographic Linearity and Sensitivity
Target Compound Datar2 > 0.9996, LOD = 0.27 µg
Comparator Or BaselineICH Q2 (R1) validation guidelines
Quantified DifferenceStrict adherence to ICH validation acceptance limits
ConditionsRP-HPLC using Hypersil BDS C18 column, 270 nm detection

Guarantees that procured batches can be accurately quantified and monitored for degradation in industrial pharmaceutical quality control.

Calibration Standard for Clinical and Forensic LC-MS/MS Panels

Driven by its validated sub-ng/mL detection limits, Cyamemazine is highly recommended as a primary reference standard for toxicology laboratories. It enables precise calibration and quantification of phenothiazine exposure in complex biological matrices like urine and blood.

Pharmacological Tool for Dopamine/Serotonin Receptor Profiling

Due to its unique 9x higher affinity for rD1 receptors compared to clozapine, Cyamemazine is the optimal choice for in vitro assays designed to isolate and study specific D1/D4 and 5-HT2C/5-HT3 receptor-mediated pathways without the confounding binding profiles of standard atypical antipsychotics [1].

API Baseline for Stability-Indicating Quality Control Assays

Leveraging its robust RP-HPLC linearity and defined degradation profile under thermal and chemical stress, Cyamemazine serves as an essential baseline material for analytical chemists developing and validating stability-indicating methods in pharmaceutical manufacturing[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

323.14561886 Da

Monoisotopic Mass

323.14561886 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

204-205

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2JGV5CNU4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AA - Phenothiazines with aliphatic side-chain
N05AA06 - Cyamemazine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3546-03-0

Wikipedia

Cyamemazine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Bolla RS, Kasi Viswanath IV. Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. J Labelled Comp Radiopharm. 2014 Feb;57(2):82-5. doi: 10.1002/jlcr.3145. Epub 2013 Dec 18. PubMed PMID: 24523194.
2: Limones-Herrero D, Pérez-Ruiz R, Jiménez MC, Miranda MA. Retarded photooxidation of cyamemazine in biomimetic microenvironments. Photochem Photobiol. 2014 Sep-Oct;90(5):1012-6. doi: 10.1111/php.12303. Epub 2014 Jul 18. PubMed PMID: 24954660.
3: Fernandes IC, Vilaça S, Lobo I, Sanches M, Costa V, Selores M. Photoallergic reaction to cyamemazine. Dermatol Online J. 2013 Feb 15;19(2):15. PubMed PMID: 23473285.
4: Bévalot F, Bottinelli C, Cartiser N, Fanton L, Guitton J. Quantification of five compounds with heterogeneous physicochemical properties (morphine, 6-monoacetylmorphine, cyamemazine, meprobamate and caffeine) in 11 fluids and tissues, using automated solid-phase extraction and gas chromatography-tandem mass spectrometry. J Anal Toxicol. 2014 Jun;38(5):256-64. doi: 10.1093/jat/bku029. Epub 2014 Apr 30. PubMed PMID: 24790060.
5: Benyamina A, Naassila M, Bourin M. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal. Psychiatry Res. 2012 Jul 30;198(2):307-12. doi: 10.1016/j.psychres.2012.01.009. Epub 2012 Mar 14. Review. PubMed PMID: 22421069.
6: Singh G, Koerner TB, Godefroy SB, Armand C. N-demethylation of cyamemazine via non-classical Polonovski reaction and its conjugation to bovine serum albumin. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2160-2. doi: 10.1016/j.bmcl.2012.01.131. Epub 2012 Feb 4. PubMed PMID: 22361131.
7: Lancelin F, Bourcier E, Le Masson V, Lemeille Y, Brovedani S, Paubel P, Piketty ML. Effect of cyamemazine on the steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: a preliminary retrospective study. Ther Drug Monit. 2010 Dec;32(6):757-61. doi: 10.1097/FTD.0b013e3181fa57fe. PubMed PMID: 21068648.
8: Favre JD, Allain H, Aubin HJ, Frija-Orvoen E, Gillet C, Lejoyeux M, Payen A, Weber M, Garcia-Acosta S, Kermadi I, Dib M. Double-blind study of cyamemazine and diazepam in the alcohol withdrawal syndrome. Hum Psychopharmacol. 2005 Oct;20(7):511-9. PubMed PMID: 16118830.
9: Lemoine P, Kermadi I, Garcia-Acosta S, Garay RP, Dib M. Double-blind, comparative study of cyamemazine vs. bromazepam in the benzodiazepine withdrawal syndrome. Prog Neuropsychopharmacol Biol Psychiatry. 2006 Jan;30(1):131-7. Epub 2005 Oct 21. PubMed PMID: 16243418.
10: Hodé Y, Benyamina A, Arbus C, Reimold M. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET). Psychopharmacology (Berl). 2011 Oct;217(3):315-21. doi: 10.1007/s00213-011-2289-1. Epub 2011 Apr 9. PubMed PMID: 21479533.
11: Bourin M, Dailly E, Hascöet M. Preclinical and clinical pharmacology of cyamemazine: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome. CNS Drug Rev. 2004 Fall;10(3):219-29. Review. PubMed PMID: 15492772.
12: Alvarez-Guerra M, Hameg A, Bayle F, Dib M, Garay RP. 5-HT2A receptor antagonist properties of cyamemazine in rat and guinea pig smooth muscle. Eur J Pharmacol. 2002 Nov 15;454(2-3):235-9. PubMed PMID: 12421652.
13: Hameg A, Bayle F, Nuss P, Dupuis P, Garay RP, Dib M. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes. Biochem Pharmacol. 2003 Feb 1;65(3):435-40. PubMed PMID: 12527336.
14: Alvarez-Guerra M, d'Alché-Birée F, Wolf WA, Vargas F, Dib M, Garay RP. 5-HT3- and 5-HT2C-antagonist properties of cyamemazine: significance for its clinical anxiolytic activity. Psychopharmacology (Berl). 2000 Jan;147(4):412-7. PubMed PMID: 10672635.
15: Peinado J, Hameg A, Garay RP, Bayle F, Nuss P, Dib M. Reduction of extracellular dopamine and metabolite concentrations in rat striatum by low doses of acute cyamemazine. Naunyn Schmiedebergs Arch Pharmacol. 2003 Feb;367(2):134-9. Epub 2003 Jan 23. PubMed PMID: 12595954.
16: Arbus C, Benyamina A, Llorca PM, Baylé F, Bromet N, Massiere F, Garay RP, Hameg A. Characterization of human cytochrome P450 enzymes involved in the metabolism of cyamemazine. Eur J Pharm Sci. 2007 Dec;32(4-5):357-66. Epub 2007 Sep 14. PubMed PMID: 17951033.
17: Bourin M, Nic Dhonnchadha BA, Claude Colombel M, Dib M, Hascoët M. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice. Behav Brain Res. 2001 Sep 28;124(1):87-95. PubMed PMID: 11423169.
18: Benyamina A, Arbus C, Nuss P, Garay RP, Neliat G, Hameg A. Affinity of cyamemazine metabolites for serotonin, histamine and dopamine receptor subtypes. Eur J Pharmacol. 2008 Jan 14;578(2-3):142-7. Epub 2007 Oct 2. PubMed PMID: 17936750.
19: Crumb W, Llorca PM, Lancon C, Thomas GP, Garay RP, Hameg A. Effects of cyamemazine on hERG, INa, ICa, Ito, Isus and IK1 channel currents, and on the QTc interval in guinea pigs. Eur J Pharmacol. 2006 Feb 27;532(3):270-8. Epub 2006 Feb 21. PubMed PMID: 16494862.
20: Alunni-Perret V, Ohayon P, Duval HP, Quatrehomme G. Acute fatal poisoning with cyamemazine. Forensic Sci Int. 2003 Oct 14;137(1):13-5. PubMed PMID: 14550607.

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